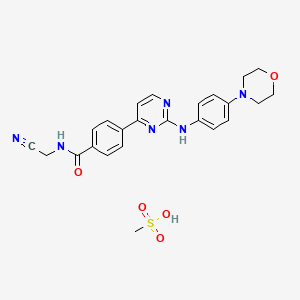

momelotinib Mesylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.CH4O3S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIDPXWFFVJQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056636-07-7 | |

| Record name | Benzamide, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methanesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1056636-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Momelotinib Mesylate: A Dual Inhibitor of JAK1/2 and ACVR1 for the Treatment of Myelofibrosis

Abstract

Momelotinib is a potent, orally bioavailable small-molecule inhibitor with a unique dual mechanism of action that targets both Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1/ALK2).[1][2][3] This dual activity allows momelotinib to address the key manifestations of myelofibrosis (MF)—a chronic myeloproliferative neoplasm—by not only reducing splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition but also ameliorating disease-related anemia by inhibiting ACVR1.[3][4] The inhibition of ACVR1 reduces the production of the iron-regulatory hormone hepcidin, thereby increasing iron availability for erythropoiesis.[5][6][7] This technical guide provides an in-depth overview of momelotinib's mechanism of action, supported by quantitative pharmacological data, key clinical trial results, and detailed experimental protocols relevant to its characterization.

Introduction

Myelofibrosis (MF) is characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), debilitating constitutional symptoms, and progressive anemia.[3] The underlying pathology of MF involves the dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is constitutively active in MF patients, irrespective of the presence of a JAK2 V617F mutation.[1][8] This hyperactivity drives the production of inflammatory cytokines and growth factors that contribute to myeloproliferation, fibrosis, and systemic symptoms.[1][4]

While first-generation JAK inhibitors effectively reduce spleen size and symptom burden, they can often exacerbate the anemia that is a cardinal feature of MF.[3][7] Momelotinib is a novel inhibitor that overcomes this limitation through a distinct, secondary mechanism that directly addresses anemia.[1][3]

Core Mechanism of Action

Momelotinib functions as an ATP-competitive inhibitor, exerting its therapeutic effects through the simultaneous modulation of two distinct signaling pathways.[4][8]

Inhibition of the JAK-STAT Pathway

Momelotinib potently inhibits JAK1 and JAK2, key mediators in the signaling of numerous cytokines and growth factors essential for hematopoiesis and immune function.[8][9] In MF, the hyperactive JAK-STAT pathway leads to the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription), which then translocate to the nucleus to drive the expression of genes involved in cell proliferation and inflammation.[4] By blocking the ATP-binding site of JAK1 and JAK2, momelotinib prevents the phosphorylation cascade, thereby downregulating the production of inflammatory cytokines.[4][10] This action is central to its efficacy in reducing splenomegaly and alleviating the constitutional symptoms associated with MF.[4]

Inhibition of the ACVR1 Pathway and Amelioration of Anemia

A distinguishing feature of momelotinib is its ability to inhibit ACVR1 (also known as ALK2), a key regulator of iron homeostasis.[1][9] In chronic inflammatory states like MF, elevated levels of cytokines (e.g., IL-6) and bone morphogenetic proteins (BMPs) stimulate ACVR1 signaling in the liver.[4] This leads to the phosphorylation of SMAD proteins, which in turn upregulate the transcription of hepcidin, the master regulator of iron metabolism.[4][7]

Hepcidin reduces circulating iron by binding to the iron exporter protein ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.[5][6] This traps iron within cells, restricting its availability for the production of red blood cells (erythropoiesis) and leading to "anemia of inflammation."

Momelotinib directly inhibits ACVR1, thereby blocking SMAD phosphorylation and suppressing hepcidin production.[5][6][11] This restores ferroportin function, increases iron mobilization from stores, and enhances iron availability for erythropoiesis, leading to an improvement in hemoglobin levels and a reduction in transfusion dependence for many patients.[1][5] This effect is not observed with other JAK1/2 inhibitors like ruxolitinib.[6][12]

In Vitro Pharmacology

Momelotinib and its major active metabolite, M21, demonstrate potent inhibitory activity against JAK family kinases and ACVR1.[8][9][13]

Kinase and Cellular Inhibitory Activity

The inhibitory concentrations (IC50) of momelotinib have been characterized in various biochemical and cell-based assays.

| Target / Cell Line | IC50 (nM) | Assay Type | Reference |

| JAK1 | 11 | Biochemical | [4][8][12] |

| JAK2 | 18 | Biochemical | [4][8][12] |

| JAK2 (alternate) | 1.4 | Biochemical | [10] |

| JAK3 | 155 | Biochemical | [4][8][12] |

| TYK2 | 17 | Biochemical | [4][8][12] |

| ACVR1/ALK2 | Potent Inhibitor | Biochemical | [1][13] |

| Ba/F3-JAK2V617F | 1,500 | Cell-based | [12] |

| HEL (JAK2V617F) | 1,500 | Cell-based | [12] |

| Ba/F3-MPLW515L | 200 | Cell-based | [12] |

| STAT5 Phosphorylation (HEL cells) | 400 | Cell-based | [12] |

Pharmacokinetics and Metabolism

Momelotinib is rapidly absorbed after oral administration and is primarily metabolized by multiple cytochrome P450 enzymes.[8][13]

ADME Properties

The pharmacokinetic profile of momelotinib has been established in clinical studies. Its major circulating metabolite, M21, is also pharmacologically active, contributing significantly to the overall therapeutic effect.[3][13]

| Parameter | Value | Unit | Reference |

| Bioavailability | ~97% | % | [8][13] |

| Time to Peak Concentration (Tmax) | ~2 | hours | [2][8] |

| Steady-State Cmax | 479 | ng/mL | [3][8][14] |

| Steady-State AUC | 3,288 | ng·h/mL | [3][8][14] |

| Plasma Protein Binding | ~91% | % | [8] |

| Apparent Volume of Distribution (Vd/F) | 984 | L | [8] |

| Terminal Half-life (t1/2) | 4-8 | hours | [2][14] |

| Metabolism | CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), CYP1A2 (9%) | % contribution | [2][8] |

| Active Metabolite | M21 (~40% activity of parent) | [2][3][13] | |

| Excretion | ~69% in feces, ~28% in urine | % of dose | [2] |

| Food Effect | Not clinically significant | [2][8] |

Clinical Efficacy

The clinical benefits of momelotinib have been demonstrated in several Phase 3 clinical trials, including MOMENTUM for JAK inhibitor-experienced patients and SIMPLIFY-1 for JAK inhibitor-naïve patients.

MOMENTUM Trial (JAKi-Experienced)

The MOMENTUM study was a randomized trial of momelotinib versus danazol in anemic and symptomatic MF patients previously treated with a JAK inhibitor.[15][16]

| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | p-value | Reference |

| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | 0.0095 | [16] |

| Transfusion Independence (TI) Rate | 31% | 20% | 0.0064 (non-inferiority) | [15][16] |

| Splenic Response Rate (SRR) (≥35% reduction) | 23% | 3% | 0.0006 | [16] |

| Zero Transfusions Since Baseline | 35% | 17% | 0.0107 | [15] |

SIMPLIFY-1 Trial (JAKi-Naïve)

The SIMPLIFY-1 study was a randomized trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve MF patients.[17]

| Endpoint (at Week 24) | Momelotinib (n=215) | Ruxolitinib (n=217) | p-value | Reference |

| Splenic Response Rate (SRR) (≥35% reduction) | 26.5% | 29% | 0.011 (non-inferior) | [17] |

| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 28.4% | 42.2% | 0.98 (non-inferiority not met) | [17] |

| Transfusion Independence Rate | 66.5% | 49.3% | <0.001 | [17] |

| Transfusion Dependence Rate | 30.2% | 40.1% | 0.019 | [17] |

Key Experimental Methodologies

The characterization of a dual-mechanism inhibitor like momelotinib involves a suite of specific biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of momelotinib required to inhibit 50% of the activity of a target kinase (e.g., JAK2, ACVR1).

Materials:

-

Recombinant human kinase (e.g., JAK2).

-

Kinase-specific peptide substrate.

-

Adenosine-5'-triphosphate (ATP), often [γ-³²P]ATP or [γ-³³P]ATP.

-

Momelotinib stock solution (in DMSO).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well filter plates or phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of momelotinib in kinase buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the diluted momelotinib.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution like phosphoric acid.

-

Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

-

Wash the membrane multiple times to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).

Data Analysis:

-

Convert radioactive counts to percent inhibition relative to controls.

-

Plot percent inhibition versus the logarithm of momelotinib concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cell-Based Proliferation Assay

Objective: To assess the effect of momelotinib on the proliferation of a cytokine-dependent or constitutively active cell line (e.g., HEL, Ba/F3-JAK2V617F).

Materials:

-

Target cell line (e.g., HEL cells).

-

Complete cell culture medium.

-

Momelotinib stock solution (in DMSO).

-

96-well clear-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Luminometer or spectrophotometer.

Procedure:

-

Seed cells at a predetermined density into a 96-well plate and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of momelotinib in culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of momelotinib. Include a vehicle control (DMSO).

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time (e.g., 1-2 hours) to allow for signal development.

-

Measure the signal (luminescence or absorbance) using the appropriate plate reader.

Data Analysis:

-

Normalize the signal to the vehicle control to determine the percent viability or proliferation.

-

Plot percent viability versus the logarithm of momelotinib concentration and calculate the GI50/IC50 value using a non-linear regression model.

Protocol: Cellular Hepcidin Regulation Assay

Objective: To determine if momelotinib can inhibit BMP/cytokine-induced hepcidin expression in liver cells.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.

-

Cell culture medium.

-

Recombinant human BMP6 or IL-6.

-

Momelotinib stock solution (in DMSO).

-

Reagents for RNA extraction and qRT-PCR (for mRNA analysis) or ELISA kit (for protein analysis).

Procedure:

-

Plate cells in a suitable format (e.g., 12-well plates) and grow to confluence.

-

Pre-treat the cells with various concentrations of momelotinib for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of BMP6 or IL-6 to induce hepcidin expression. Maintain a non-stimulated control and a stimulated vehicle control.

-

Incubate for an appropriate time (e.g., 6-24 hours).

-

For mRNA analysis: Lyse the cells, extract total RNA, and perform qRT-PCR for the hepcidin gene (HAMP) and a housekeeping gene for normalization.

-

For protein analysis: Collect the cell culture supernatant and measure secreted hepcidin protein levels using a commercially available ELISA kit.

Data Analysis:

-

Calculate the relative expression of HAMP mRNA or the concentration of hepcidin protein.

-

Determine the ability of momelotinib to reduce the BMP6/IL-6-induced hepcidin expression and calculate an IC50 value if applicable.

Conclusion

Momelotinib mesylate possesses a unique and clinically significant dual mechanism of action. By inhibiting the hyperactive JAK1/JAK2 pathway, it effectively addresses the proliferative and inflammatory drivers of myelofibrosis, leading to reductions in splenomegaly and symptom burden.[4][14] Concurrently, its novel inhibition of ACVR1 directly counteracts the anemia of inflammation by suppressing hepcidin and improving iron availability for erythropoiesis.[3][5] This dual activity positions momelotinib as a differentiated therapeutic agent capable of providing comprehensive disease management for myelofibrosis patients, particularly those with anemia.[1][3]

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. droracle.ai [droracle.ai]

- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]

- 7. patientpower.info [patientpower.info]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ojjaarahcp.com [ojjaarahcp.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]

- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 13. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. us.gsk.com [us.gsk.com]

- 16. ascopubs.org [ascopubs.org]

- 17. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Momelotinib Mesylate on the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of momelotinib mesylate, with a specific focus on its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Momelotinib is a potent, orally bioavailable small molecule inhibitor of JAK1 and JAK2, which are key mediators in the pathogenesis of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). A distinguishing feature of momelotinib is its additional inhibitory activity against activin A receptor type 1 (ACVR1), also known as ALK2, which contributes to its unique clinical profile in addressing anemia.[1][2][3]

Core Mechanism of Action: Dual Inhibition of JAK1/JAK2 and ACVR1

Myelofibrosis is characterized by the dysregulation of the JAK-STAT pathway, leading to excessive production of inflammatory cytokines, bone marrow fibrosis, enlarged spleen (splenomegaly), and constitutional symptoms.[2][4] Momelotinib directly targets the hyperactive JAK-STAT signaling by competitively inhibiting ATP binding to JAK1 and JAK2.[1][5] This inhibition prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby blocking their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and inflammation.[1][6]

Unlike other approved JAK inhibitors, momelotinib also inhibits ACVR1, a key regulator of iron homeostasis.[2][7] By inhibiting ACVR1, momelotinib reduces the production of hepcidin, a hormone that restricts iron availability for erythropoiesis.[8][9][10] This leads to improved iron mobilization and contributes to the amelioration of anemia, a common and debilitating complication of myelofibrosis.[8][11]

Quantitative Analysis of Momelotinib's Inhibitory Activity

The potency of momelotinib has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data on its inhibitory concentrations (IC50) and other relevant metrics.

Table 1: In Vitro Kinase Inhibition Profile of Momelotinib

| Target Kinase | IC50 (nM) | Notes |

| JAK1 | 11 | ATP-competitive inhibition.[1] |

| JAK2 | 18 | ATP-competitive inhibition.[1] |

| JAK2 V617F | 2.8 | Potent inhibition of the mutant form commonly found in MPNs.[12] |

| JAK3 | 155 | Approximately 10-fold selectivity for JAK1/2 over JAK3.[1] |

| TYK2 | 17 | [1] |

| ACVR1/ALK2 | 6.83 - 8.4 | Potent inhibition of the activin A receptor type 1.[12][13] |

Table 2: Cellular Activity of Momelotinib

| Cell Line/Assay | Target Pathway/Process | IC50 / EC50 (nM) | Notes |

| Ba/F3-JAK2V617F | Cell Proliferation | 1,500 | Inhibition of JAK2-dependent cell growth.[1] |

| HEL (human erythroleukemia) | Cell Proliferation | 1,500 | Inhibition of JAK2-dependent cell growth.[1] |

| Ba/F3-MPLW515L | Cell Proliferation | 200 | Inhibition of MPL-mutant driven proliferation.[1] |

| HEL cells | STAT5 Phosphorylation | 400 | Inhibition of downstream STAT signaling.[1] |

| Human PBMCs (IL-6 stimulated) | STAT3 Phosphorylation | 259 | Inhibition of JAK1/2-mediated STAT3 phosphorylation.[12] |

| Human PBMCs (TPO stimulated) | STAT5 Phosphorylation | 60 | Inhibition of JAK2-mediated STAT5 phosphorylation.[12] |

| HepG2 hepatoma cells | BMP6-stimulated hepcidin RNA | 652 | Demonstrates ACVR1 inhibitory activity.[12] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To illustrate the intricate mechanisms of momelotinib's action and the experimental approaches used to characterize it, the following diagrams are provided.

Caption: Momelotinib's Inhibition of the JAK-STAT Signaling Pathway

Caption: Momelotinib's Effect on the ACVR1-Hepcidin Axis

Caption: Typical Experimental Workflow for Evaluating JAK Inhibitors

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of momelotinib on the JAK-STAT pathway.

1. Western Blot Analysis for Phosphorylated JAK and STAT

-

Objective: To determine the effect of momelotinib on the phosphorylation status of JAK and STAT proteins in a cellular context.

-

Cell Culture and Treatment: Human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, are cultured in appropriate media. Cells are treated with varying concentrations of momelotinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3/5 (p-STAT3/5), and total STAT3/5. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition by momelotinib.[6]

2. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of momelotinib on the enzymatic activity of purified JAK kinases and calculate the IC50 value.

-

Reaction Components: The assay is typically performed in a 96- or 384-well plate and includes the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK2 V617F), a specific peptide substrate, and ATP.

-

Momelotinib Incubation: A range of momelotinib concentrations is pre-incubated with the JAK enzyme to allow for binding.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of 32P from [γ-32P]ATP into the substrate, or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.

-

Data Analysis: The kinase activity at each momelotinib concentration is expressed as a percentage of the activity in the vehicle control. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

3. Cell Proliferation Assay

-

Objective: To assess the effect of momelotinib on the proliferation of JAK-dependent cell lines.

-

Cell Seeding: Cells (e.g., Ba/F3-JAK2V617F or HEL) are seeded into 96-well plates at a predetermined density.

-

Treatment: The cells are treated with a serial dilution of momelotinib or a vehicle control.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Measurement of Proliferation: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. A common method is the MTS assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, the absorbance of which is proportional to the number of viable cells.

-

Data Analysis: The absorbance readings are normalized to the vehicle control to determine the percentage of proliferation inhibition. The IC50 value for cell proliferation is calculated from the dose-response curve.[1]

Conclusion

This compound is a potent dual inhibitor of JAK1/JAK2 and ACVR1. Its primary mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, which is central to the pathophysiology of myelofibrosis. This leads to a reduction in myeloproliferation and inflammatory cytokine production. Furthermore, its unique ability to inhibit ACVR1 and subsequently modulate hepcidin expression provides a distinct therapeutic advantage in managing anemia associated with the disease. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and leverage the therapeutic potential of momelotinib.

References

- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hematologyandoncology.net [hematologyandoncology.net]

- 3. droracle.ai [droracle.ai]

- 4. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]

- 10. patientpower.info [patientpower.info]

- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 12. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Discovery and Development of Momelotinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momelotinib mesylate (formerly CYT387) is a first-in-class small molecule inhibitor that represents a significant advancement in the treatment of myelofibrosis (MF), a debilitating myeloproliferative neoplasm. Unlike other approved Janus kinase (JAK) inhibitors, momelotinib possesses a unique dual mechanism of action, inhibiting not only JAK1 and JAK2 but also Activin A receptor type 1 (ACVR1), also known as ALK2. This dual activity allows momelotinib to address the multifaceted pathology of myelofibrosis by reducing splenomegaly and constitutional symptoms through JAK1/2 inhibition, while also ameliorating anemia by inhibiting ACVR1, a key regulator of iron metabolism. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Preclinical Development

Momelotinib was discovered through research aimed at identifying novel inhibitors of the JAK-STAT pathway, a critical signaling cascade that is constitutively activated in myeloproliferative neoplasms.[1] The discovery of the JAK enzyme family was a pivotal moment that paved the way for the development of targeted therapies like momelotinib.[2]

In Vitro Kinase Inhibition

Initial in vitro studies demonstrated that momelotinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[3] Its inhibitory activity extends to the mutated JAK2V617F, which is prevalent in a significant portion of myelofibrosis patients.[3] The half-maximal inhibitory concentrations (IC50) for momelotinib against various kinases are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 11 |

| JAK2 | 18 |

| JAK3 | 155 |

| TYK2 | 17 |

| ACVR1 | 6.83 |

Data sourced from multiple in vitro kinase assays.[4][5]

Preclinical Models

The efficacy of momelotinib was evaluated in various preclinical models, which provided the foundational evidence for its clinical development.

In murine models of myeloproliferative neoplasms, momelotinib demonstrated the ability to normalize inflammatory cytokine levels and induce hematologic responses, supporting its potential to alleviate the systemic symptoms of myelofibrosis.

A key differentiator for momelotinib emerged from studies using a rat model of anemia of chronic disease. In this model, momelotinib treatment normalized hemoglobin and red blood cell counts.[6][7] This effect was attributed to the direct inhibition of ACVR1, leading to a reduction in hepcidin production and subsequent mobilization of sequestered iron for erythropoiesis.[6][7] This was a crucial finding that highlighted its unique potential to address myelofibrosis-associated anemia.[6]

Mechanism of Action

Momelotinib exerts its therapeutic effects through a novel dual-inhibitory mechanism targeting two distinct signaling pathways implicated in the pathogenesis of myelofibrosis.

Inhibition of the JAK/STAT Pathway

Myelofibrosis is characterized by the hyperactivation of the JAK/STAT pathway, which leads to excessive production of inflammatory cytokines, splenomegaly, and constitutional symptoms.[5] Momelotinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune function.[8] This inhibition of the JAK-STAT pathway is the primary mechanism responsible for the reduction in spleen size and alleviation of constitutional symptoms in patients with myelofibrosis.[4]

Inhibition of the ACVR1/Hepcidin Pathway

Anemia is a major clinical feature of myelofibrosis and is often exacerbated by other JAK inhibitors. Momelotinib addresses this through its unique inhibition of ACVR1, a key regulator of the iron-regulatory hormone hepcidin.[1] In myelofibrosis, inflammatory cytokines stimulate hepcidin production, leading to iron sequestration in macrophages and restricted availability for erythropoiesis.[4] By inhibiting ACVR1, momelotinib reduces hepcidin expression, thereby increasing iron availability and promoting red blood cell production.[1][5]

Clinical Development

The clinical development of momelotinib has been extensive, encompassing Phase 1, 2, and 3 trials to evaluate its safety and efficacy in patients with myelofibrosis.

Phase 1 and 2 Studies

Early-phase studies established the safety profile and preliminary efficacy of momelotinib. A Phase 1/2 study identified 200 mg twice daily as an optimal dose and demonstrated promising responses in terms of spleen size reduction and anemia improvement.[9] The most common adverse events reported were diarrhea, peripheral neuropathy, thrombocytopenia, and dizziness.[9]

Phase 3 Clinical Trials

Three pivotal Phase 3 trials—SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM—have been crucial in defining the clinical role of momelotinib.

The following table summarizes the key efficacy outcomes from the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials.

| Trial | Patient Population | N | Primary Endpoint | Momelotinib Arm | Comparator Arm | p-value |

| SIMPLIFY-1 | JAKi-Naïve | 432 | ≥35% Spleen Volume Reduction at Week 24 | 26.5% | 29% (Ruxolitinib) | 0.011 (non-inferior) |

| ≥50% Reduction in Total Symptom Score | 28.4% | 42.2% (Ruxolitinib) | 0.98 (non-inferiority not met) | |||

| Transfusion Independence at Week 24 | 66.5% | 49.3% (Ruxolitinib) | ≤ 0.019 | |||

| SIMPLIFY-2 | Previously treated with Ruxolitinib | 156 | Spleen Response Rate at Week 24 | 6.7% | 5.8% (Best Available Therapy) | 0.90 |

| MOMENTUM | Symptomatic and Anemic, Post-JAKi | 195 | ≥50% Reduction in Total Symptom Score at Week 24 | 25% | 9% (Danazol) | 0.0095 |

| Transfusion Independence at Week 24 | 31% | 20% (Danazol) | < 0.05 (non-inferior) | |||

| ≥35% Spleen Volume Reduction at Week 24 | 23% | 3% (Danazol) | < 0.0001 |

Data compiled from published results of the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials.[10][11][12]

Safety and Tolerability

Across the clinical trial program, momelotinib has demonstrated a manageable safety profile. An integrated analysis of the three Phase 3 trials, encompassing 725 patients, provides a comprehensive overview of its long-term safety.[13][14]

| Adverse Event (Any Grade) | Percentage of Patients |

| Diarrhea | 27% |

| Nausea | 19.4% |

| Thrombocytopenia | 25% |

| Anemia | 23% |

| Neutropenia | 7% |

| Peripheral Neuropathy | 14.8% |

Data from an integrated analysis of the MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials.[13][14][15]

The most common non-hematologic treatment-emergent adverse events were primarily gastrointestinal and generally low-grade.[15] Hematologic adverse events were also observed, with thrombocytopenia being the most frequent reason for discontinuation, although the discontinuation rate was low (3.7%).[15]

Pharmacokinetics and Metabolism

Momelotinib is rapidly absorbed after oral administration.[3] It is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[16][17] A major circulating metabolite, M21, is also pharmacologically active, contributing significantly to the overall effect of the drug.[16] The majority of the drug and its metabolites are excreted in the feces.[16]

| Pharmacokinetic Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Half-life (t1/2) | 4-8 hours |

| Protein Binding | 91% |

| Major Metabolizing Enzyme | CYP3A4 |

| Major Active Metabolite | M21 |

Data from pharmacokinetic studies in humans.[3][5]

Conclusion and Future Directions

This compound has emerged as a valuable therapeutic option for patients with myelofibrosis, particularly those with anemia. Its unique dual mechanism of action, targeting both the proliferative and inflammatory aspects of the disease through JAK1/2 inhibition and addressing anemia through ACVR1 inhibition, sets it apart from other available therapies. The robust clinical trial data have demonstrated its efficacy in reducing spleen size, improving constitutional symptoms, and, most notably, alleviating anemia and reducing transfusion dependence. The safety profile of momelotinib is well-characterized and manageable for the majority of patients.

Future research will likely focus on exploring the full potential of momelotinib in different patient subgroups and in combination with other novel agents. Further investigation into the long-term outcomes and potential for disease modification will continue to shape its role in the evolving treatment landscape of myelofibrosis.

Detailed Methodologies for Key Experiments

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory potency of momelotinib against a panel of kinases.

-

General Protocol:

-

Kinase assays are typically performed in a 96- or 384-well plate format.

-

Each well contains the specific kinase, a substrate (often a peptide with a fluorescent or radioactive label), and ATP.

-

A range of concentrations of momelotinib is added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

-

The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

-

STAT3 Phosphorylation Assay in Whole Blood

-

Objective: To assess the pharmacodynamic effect of momelotinib on JAK/STAT signaling in a clinically relevant matrix.

-

General Protocol:

-

Whole blood samples are collected from patients at various time points before and after momelotinib administration.

-

The blood is stimulated with a cytokine, such as interleukin-6 (IL-6), to induce STAT3 phosphorylation.

-

The red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

-

The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

-

The level of pSTAT3 in specific cell populations (e.g., monocytes, lymphocytes) is quantified by flow cytometry.

-

The inhibition of STAT3 phosphorylation is calculated relative to the pre-dose baseline.

-

Rat Model of Anemia of Chronic Disease

-

Objective: To evaluate the in vivo efficacy of momelotinib in a model of inflammation-induced anemia.

-

General Protocol:

-

Anemia of chronic disease is induced in rats, often by the administration of an inflammatory agent like peptidoglycan-polysaccharide (PG-PS).

-

The animals are then treated with momelotinib or a vehicle control, typically via oral gavage, for a specified duration.

-

Blood samples are collected at regular intervals to monitor hematological parameters, including hemoglobin, hematocrit, and red blood cell count.

-

Serum is collected to measure levels of hepcidin and iron.

-

At the end of the study, tissues such as the liver and spleen may be harvested for further analysis of gene expression and protein levels related to iron metabolism and inflammation.

-

Hepcidin Measurement

-

Objective: To quantify the levels of hepcidin in serum or plasma to assess the impact of momelotinib on iron regulation.

-

General Protocol:

-

Blood samples are collected from subjects, and serum or plasma is prepared.

-

Hepcidin levels are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a mass spectrometry-based method.

-

In an ELISA, a known amount of labeled hepcidin competes with the hepcidin in the sample for binding to a limited number of antibody sites. The amount of bound labeled hepcidin is inversely proportional to the concentration of hepcidin in the sample.

-

Mass spectrometry provides a more direct and highly sensitive quantification of hepcidin.

-

Standard curves are used to determine the concentration of hepcidin in the unknown samples.[6] Samples are often collected at specific times, such as in the morning before dosing and 6 hours post-dose, to account for diurnal variations.[18]

-

References

- 1. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 5. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1/2, open-label study evaluating twice-daily administration of momelotinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. gilead.com [gilead.com]

- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 13. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validate User [ashpublications.org]

- 16. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

Momelotinib Mesylate: A Preclinical Technical Guide for Myelofibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preclinical evaluation of momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), for the treatment of myelofibrosis (MF). This document summarizes key quantitative data from pivotal preclinical studies, provides detailed experimental protocols for reproducing core findings, and visualizes the critical signaling pathways and experimental workflows.

Core Efficacy Data: In Vitro and In Vivo Studies

Momelotinib has demonstrated significant activity in both cellular and animal models of myelofibrosis, targeting the key drivers of the disease and its associated complications, particularly anemia. The following tables summarize the quantitative data from these preclinical investigations.

In Vitro Inhibitory Activity of Momelotinib

| Target/Cell Line | IC50 (nM) | Description |

| Kinase Activity | ||

| JAK1 | 11 | Potent inhibition of wild-type JAK1 kinase activity.[1][2][3] |

| JAK2 (Wild-Type) | 18 | Strong inhibition of wild-type JAK2 kinase activity.[1][2][3] |

| JAK2 (V617F mutant) | 2.8 | Highly potent inhibition of the constitutively active JAK2 mutant.[4] |

| JAK3 | 155 | Weaker inhibition of JAK3, suggesting selectivity.[1][2] |

| TYK2 | 17 | Potent inhibition of TYK2.[2] |

| ACVR1 (ALK2) | 6.83 - 8.4 | Potent inhibition of ACVR1, key to its effects on anemia.[4] |

| Cellular Activity | ||

| HEL (human erythroleukemia, JAK2V617F) | ~1500 | Inhibition of proliferation in a JAK2V617F-positive cell line.[1] |

| Ba/F3-JAK2V617F | ~1500 | Inhibition of proliferation in a murine pro-B cell line dependent on JAK2V617F.[1] |

| Ba/F3-MPLW515L | 200 | Inhibition of proliferation in a cell line with a constitutively active MPL receptor.[1] |

| STAT5 Phosphorylation (HEL cells) | 400 | Inhibition of downstream JAK2 signaling.[1] |

| Ba/F3-TEL-JAK2 | 800 | Inhibition of proliferation in a cell line with a TEL-JAK2 fusion protein.[4] |

In Vivo Efficacy in a Rat Model of Anemia of Chronic Disease

| Parameter | Effect of Momelotinib Treatment | Description |

| Hemoglobin | Normalized | Restored hemoglobin levels to that of healthy controls.[5][6] |

| Red Blood Cell Count | Normalized | Increased red blood cell numbers to normal levels.[5][6] |

| Serum Hepcidin | Significantly Decreased | Reduced levels of the key iron regulatory hormone.[5][6] |

| Serum Iron | Increased | Enhanced iron availability for erythropoiesis.[5] |

| Liver pSMAD1/5/8 | Decreased | Indicated inhibition of the ACVR1 signaling pathway in vivo.[5] |

Signaling Pathways and Mechanism of Action

Momelotinib exerts its therapeutic effects in myelofibrosis through the dual inhibition of the JAK/STAT and ACVR1/SMAD signaling pathways.

JAK/STAT Pathway Inhibition

Myelofibrosis is characterized by the hyperactivation of the JAK/STAT pathway, driven by mutations such as JAK2V617F.[5] This leads to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib directly inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins. This leads to a reduction in the transcription of genes involved in cell growth and inflammation, which in turn helps to reduce splenomegaly and constitutional symptoms.[5]

ACVR1/SMAD Pathway and Anemia Correction

A key differentiator of momelotinib is its ability to inhibit ACVR1 (also known as ALK2), a bone morphogenetic protein (BMP) type I receptor. In states of chronic inflammation, as seen in myelofibrosis, elevated levels of BMP6 stimulate ACVR1, leading to the phosphorylation of SMAD proteins. This signaling cascade increases the transcription of hepcidin, the master regulator of iron homeostasis. High hepcidin levels lead to iron sequestration, restricting its availability for erythropoiesis and causing anemia.[5][6] By inhibiting ACVR1, momelotinib reduces SMAD phosphorylation, leading to decreased hepcidin production, increased iron availability, and ultimately, the amelioration of anemia.[5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments to facilitate their replication and further investigation.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib against target kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, TYK2, and ACVR1 enzymes.

-

Appropriate peptide substrates for each kinase.

-

Adenosine triphosphate (ATP), [γ-33P]ATP.

-

This compound dissolved in dimethyl sulfoxide (DMSO).

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Filter plates and scintillation counter.

Procedure:

-

Prepare serial dilutions of momelotinib in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add the kinase, the peptide substrate, and the momelotinib dilution or vehicle control (DMSO in assay buffer).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

-

Incubate the reaction mixture at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each momelotinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of momelotinib on the proliferation of JAK2-dependent cell lines.

Materials:

-

HEL 92.1.7 (ATCC® TIB-180™) or Ba/F3 cells engineered to express JAK2V617F.

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). For Ba/F3 cells, the medium may require IL-3 for parental line maintenance but not for the JAK2V617F-expressing line.

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white plates.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of momelotinib in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the momelotinib dilutions or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To determine the effect of momelotinib on the phosphorylation of STAT3 in a cellular context.

Materials:

-

HEL 92.1.7 cells.

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed HEL cells and allow them to grow to 70-80% confluency.

-

Treat the cells with varying concentrations of momelotinib or vehicle control for a specified duration (e.g., 2-4 hours).

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total STAT3 as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Rat Model of Anemia of Chronic Disease

Objective: To evaluate the in vivo efficacy of momelotinib in a preclinical model of inflammation-induced anemia.

Materials:

-

Female Lewis rats.

-

Peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes.

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Complete blood count (CBC) analyzer.

-

ELISA kits for serum hepcidin and iron.

-

Reagents and equipment for Western blotting and qPCR for liver tissue analysis.

Procedure:

-

Induce anemia by a single intraperitoneal injection of PG-PS (e.g., 15 µg/g body weight).

-

Monitor the development of anemia over two weeks by performing CBCs.

-

Once anemia is established, randomize the rats into vehicle control and momelotinib treatment groups.

-

Administer momelotinib or vehicle daily by oral gavage at the desired dose (e.g., 25 mg/kg) for a period of 21 days.

-

Perform regular blood draws to monitor hematological parameters (hemoglobin, red blood cell count).

-

At the end of the treatment period, collect terminal blood samples for serum analysis (hepcidin, iron).

-

Harvest liver tissue for the analysis of hepcidin (HAMP) mRNA expression by qPCR and pSMAD levels by Western blotting.

-

Compare the outcomes between the momelotinib-treated and vehicle control groups to assess efficacy.

References

- 1. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis [ouci.dntb.gov.ua]

- 6. hematologyandoncology.net [hematologyandoncology.net]

The Dual-Action Mechanism of Momelotinib Mesylate in Hepcidin Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), represents a significant advancement in the treatment of myelofibrosis (MF), particularly in patients with anemia. A key differentiator of momelotinib is its unique ability to modulate hepcidin, the master regulator of iron homeostasis. This technical guide provides a comprehensive overview of the core mechanism of momelotinib's effect on hepcidin regulation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Challenge of Anemia in Myelofibrosis and the Role of Hepcidin

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. A significant majority of MF patients develop anemia, which is often exacerbated by treatment with traditional JAK inhibitors. This anemia is largely driven by chronic inflammation, which leads to elevated levels of the peptide hormone hepcidin.

Hepcidin reduces serum iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This sequesters iron in macrophages and hepatocytes and reduces dietary iron absorption, ultimately restricting the iron available for erythropoiesis and causing anemia of inflammation.

The Dual Inhibitory Mechanism of Momelotinib

Momelotinib addresses the multifactorial nature of hepcidin dysregulation in myelofibrosis through its unique dual-inhibitory action on two key signaling pathways: the JAK-STAT pathway and the ACVR1/SMAD pathway.[1]

Inhibition of the IL-6/JAK/STAT3 Pathway

Inflammatory cytokines, particularly Interleukin-6 (IL-6), are elevated in MF patients and are potent inducers of hepcidin expression. IL-6 binds to its receptor, leading to the activation of JAKs and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus and binds to the promoter of the hepcidin gene (HAMP), upregulating its transcription.

Momelotinib, by inhibiting JAK1 and JAK2, directly blocks this inflammatory signaling cascade, thereby reducing STAT3-mediated hepcidin production.[1]

Inhibition of the BMP6/ACVR1/SMAD Pathway

The bone morphogenetic protein 6 (BMP6) signaling pathway is a critical regulator of basal hepcidin expression. BMP6 binds to a receptor complex, including the type I receptor ACVR1 (also known as ALK2), leading to the phosphorylation of SMAD1/5/8. This phosphorylated SMAD complex then associates with SMAD4 and translocates to the nucleus to induce HAMP gene expression.

Momelotinib is a potent inhibitor of ACVR1, directly targeting this pathway and leading to a significant reduction in hepcidin production.[2] This mechanism is distinct from other JAK inhibitors, such as ruxolitinib, and is a key contributor to momelotinib's anemia benefit.[2][3]

Signaling Pathway Visualizations

Caption: Momelotinib's inhibition of the JAK-STAT signaling pathway.

Caption: Momelotinib's inhibition of the ACVR1/SMAD signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of momelotinib in reducing hepcidin and improving anemia-related endpoints has been demonstrated in both preclinical models and clinical trials.

Preclinical Data

| Parameter | Value | Cell Line/Model | Reference |

| ACVR1/ALK2 IC50 | 8.4 nM | Biochemical Assay | [3] |

| JAK1 IC50 | 26.9 nM | Biochemical Assay | [4] |

| JAK2 IC50 | 1.4 nM | Biochemical Assay | [4] |

Clinical Trial Data

Phase 2 Translational Biology Study (NCT02515630) [4]

| Parameter | Patient Subgroup | Baseline (Median) | Week 24 (Median) |

| Serum Hepcidin | Transfusion-Independent Responders (n=14) | 23 nM | ~9 nM |

| Serum Iron | Transfusion-Independent Responders (n=14) | - | Increased by 61 µg/dL at 2 weeks |

MOMENTUM Phase 3 Trial (NCT04173494) [5][6][7]

| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | p-value |

| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | 0.0095 |

| Transfusion Independence Rate | 31% | 20% | 0.0064 (one-sided) |

| Splenic Response Rate (≥35% reduction) | 23% | 3% | 0.0006 |

Experimental Protocols

Measurement of Serum Hepcidin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of serum hepcidin, a method commonly employed in clinical trials of momelotinib.

References

- 1. Improved LC-MS/MS method for the quantification of hepcidin-25 in clinical samples. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Evaluation of a commercial liquid-chromatography high-resolution mass-spectrometry method for the determination of hepcidin-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. Momelotinib versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Momelotinib Mesylate: A Technical Guide on its ATP-Competitive Inhibitor Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momelotinib is a potent, orally bioavailable, ATP-competitive inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2][3] Its dual inhibitory action on the JAK-STAT and ACVR1 signaling pathways provides a unique therapeutic approach for myelofibrosis, addressing not only splenomegaly and constitutional symptoms but also the anemia often associated with the disease.[2][3] This technical guide provides an in-depth overview of the core ATP-competitive inhibitor properties of momelotinib mesylate, including its kinase inhibitory profile, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Introduction to Momelotinib's Mechanism of Action

Momelotinib functions as a small molecule inhibitor that competes with adenosine triphosphate (ATP) for binding to the catalytic domain of specific kinases.[1][4][5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating signal transduction pathways critical in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis.[4][6] The primary targets of momelotinib are JAK1 and JAK2, key components of the JAK-STAT signaling pathway that regulates hematopoiesis and immune function.[4][7] Dysregulation of this pathway is a hallmark of MPNs.[6][8]

Uniquely among JAK inhibitors, momelotinib also potently inhibits ACVR1 (also known as ALK2), a member of the transforming growth factor-β (TGF-β) superfamily.[2][9] Inhibition of ACVR1 leads to a reduction in the production of hepcidin, the central regulator of iron homeostasis.[9][10] This, in turn, increases iron availability for erythropoiesis, offering a mechanistic explanation for the observed clinical improvement in anemia in myelofibrosis patients treated with momelotinib.[2][10]

Quantitative Inhibitory Profile

The inhibitory potency of momelotinib has been quantified against a panel of kinases, demonstrating high affinity for its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK1 | 11 | [1][11] |

| JAK2 | 18 | [1][11] |

| JAK2 (V617F mutant) | - | [4][8] |

| JAK3 | 155 | [1] |

| TYK2 | 17 | [1] |

| ACVR1/ALK2 | 8.4 - 10 | [9][12][13] |

| CDK2/cyclin A | <100 | [14] |

| JNK1 | <100 | [14] |

| ROCK2 | <100 | [14] |

| TBK1 | <100 | [14] |

| PKD3 | <100 | [14] |

| PRKD1 | <100 | [14] |

Note: The IC50 for JAK2V617F is not explicitly quantified in the provided search results, but momelotinib is stated to be an inhibitor of this mutant form.

Experimental Protocols

The characterization of momelotinib's inhibitory activity involves a range of in vitro assays. Below are the generalized methodologies for key experiments.

Biochemical Kinase Inhibition Assays

These assays are designed to measure the direct inhibitory effect of momelotinib on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of momelotinib for specific kinases.

General Protocol:

-

Kinase and Substrate Preparation: Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1) and a corresponding specific peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: Momelotinib is serially diluted to create a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of a fixed concentration of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is quantified. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based method.[9][12]

-

Data Analysis: The percentage of kinase inhibition is calculated for each momelotinib concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Signaling Assays

These assays assess the effect of momelotinib on cellular processes that are dependent on the targeted kinases.

Objective: To determine the functional consequences of kinase inhibition in a cellular context.

General Protocol:

-

Cell Culture: Relevant cell lines are cultured under standard conditions. Examples include:

-

Compound Treatment: Cells are treated with varying concentrations of momelotinib for a defined period.

-

Endpoint Measurement:

-

Proliferation/Viability: Cell proliferation is measured using assays such as MTT or by direct cell counting. The IC50 for growth inhibition is then calculated.[1][11]

-

Signal Transduction: To assess the inhibition of downstream signaling, protein lysates are collected and analyzed by Western blotting for the phosphorylation status of key signaling molecules like STAT3 and STAT5.[1][15]

-

Gene Expression: For hepcidin regulation studies, RNA is extracted from treated cells (e.g., HepG2), and the expression of the hepcidin gene (HAMP) is quantified using quantitative real-time PCR (qRT-PCR).[16]

-

Visualizing the Mechanism and Experimental Workflow

Signaling Pathways and Momelotinib's Dual Inhibition

Caption: Dual inhibition of JAK-STAT and ACVR1 pathways by momelotinib.

Workflow of an In Vitro Kinase Inhibition Assay

Caption: Generalized workflow for an in vitro kinase inhibition assay.

ATP-Competitive Inhibition Mechanism

Caption: Momelotinib's ATP-competitive inhibition mechanism.

Conclusion

This compound is a potent ATP-competitive inhibitor of JAK1, JAK2, and uniquely, ACVR1. Its well-characterized inhibitory profile, elucidated through rigorous in vitro and cell-based assays, underscores its dual mechanism of action. This dual activity not only targets the primary drivers of myelofibrosis symptoms and splenomegaly but also addresses the underlying mechanism of anemia in this patient population. This technical overview provides a foundational understanding of momelotinib's core properties for professionals engaged in kinase inhibitor research and drug development.

References

- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hematologyandoncology.net [hematologyandoncology.net]

- 3. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. ojjaarahcp.com [ojjaarahcp.com]

- 8. Momelotinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. us.gsk.com [us.gsk.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating the Safety, Efficacy, and Therapeutic Potential of Momelotinib in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Momelotinib Mesylate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of momelotinib mesylate, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The synthesis involves a multi-step process culminating in the formation of the momelotinib free base, followed by its conversion to the mesylate salt. This protocol outlines two distinct and efficient synthetic routes for the free base, offering flexibility in starting materials and reaction conditions. Furthermore, a clear procedure for the final salt formation is provided. Quantitative data from the described synthetic routes is summarized for easy comparison, and key experimental workflows are visually represented.

Introduction

Momelotinib is a small molecule inhibitor of JAK1 and JAK2, enzymes that play a crucial role in the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms. Momelotinib has been developed for the treatment of myelofibrosis, a serious bone marrow disorder. The mesylate salt of momelotinib is a common form used in pharmaceutical formulations. This application note provides detailed synthetic protocols to facilitate the research and development of this compound.

Signaling Pathway of JAK Inhibition

Momelotinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the simplified mechanism of action.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of momelotinib.

Synthesis of Momelotinib Free Base

Two primary routes for the synthesis of momelotinib free base are described below.

Route 1: Convergent Synthesis via Guanidine Intermediate

This five-step route demonstrates a convergent approach with an overall yield of approximately 43.2% and a purity of 99.1% as determined by HPLC.[1][2]

Experimental Workflow for Route 1

Caption: Workflow for the convergent synthesis of momelotinib free base (Route 1).

Quantitative Data for Route 1

| Step | Product | Starting Materials | Key Reagents | Yield (%) | Purity (HPLC) | Reference |

| 1 | 1-(4-Morpholinophenyl)guanidine | 4-Morpholinoaniline, Cyanamide | Ethanol | 78 | - | [1] |

| 2 | Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate | Methyl 4-acetylbenzoate | DMF-DMA | - | - | [1] |

| 3 | Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate | Intermediates from Steps 1 & 2 | Acetonitrile | 81 | - | [1] |

| 4 | 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid | Intermediate from Step 3 | NaOH, Methanol, HCl | 96 | - | [1] |

| 5 | Momelotinib Free Base | Intermediate from Step 4, Aminoacetonitrile hydrochloride | HOBt, EDCI.HCl, Et3N, DMF | 87 | 99.1% | [1] |

| Overall | Momelotinib Free Base | ~43.2 | 99.1% | [1][2] |

Detailed Protocol for Route 1

-

Step 1: Synthesis of 1-(4-Morpholinophenyl)guanidine: 4-Morpholinoaniline is reacted with 2-3 equivalents of cyanamide in ethanol to yield 1-(4-morpholinophenyl)guanidine.[1]

-

Step 2: Synthesis of Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate: Methyl 4-acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Step 3: Synthesis of Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate: A suspension of 1-(4-morpholinophenyl)guanidine (0.30 mol) and methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate (0.30 mol) in acetonitrile (1 L) is heated to reflux for 10 hours. The resulting solid is collected by filtration.[1]

-

Step 4: Synthesis of 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: The methyl ester from the previous step is hydrolyzed using sodium hydroxide in methanol, followed by acidification with concentrated HCl.[1]

-

Step 5: Synthesis of Momelotinib Free Base: To a mixture of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (5.0 mmol) in DMF (20 mL), triethylamine (30 mmol), aminoacetonitrile hydrochloride (10 mmol), N-hydroxybenzotriazole (HOBt, 6.0 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.0 mmol) are added. The mixture is stirred overnight at room temperature. The product is isolated and purified by column chromatography.[3]

Route 2: Three-Step Synthesis

This alternative route offers a higher overall yield of approximately 70% with a purity of 99.5%.[4]

Experimental Workflow for Route 2

Caption: Workflow for the three-step synthesis of momelotinib free base (Route 2).

Quantitative Data for Route 2

| Step | Product | Starting Materials | Key Reagents | Overall Yield (%) | Purity (HPLC) | Reference |

| 1-3 | Momelotinib Free Base | Ethyl 4-acetylbenzoate, 4-Morpholinoaniline, 2-Aminoacetonitrile | DMF-DMA, Urea, PyBOP, DBU, Potassium tert-butoxide | 70 | 99.5% | [4] |

Detailed Protocol for Route 2

-

Step 1: Synthesis of Ethyl 4-(2-oxo-1,2-dihydropyrimidin-4-yl)benzoate: This step involves the cyclization of ethyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and urea.[4]

-

Step 2: Synthesis of Ethyl 4-[2-[(4-morpholinophenyl)amino]pyrimidin-4-yl]benzoate: The product from Step 1 is subjected to amination with 4-morpholinoaniline in the presence of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

-

Step 3: Synthesis of Momelotinib Free Base: The ethyl ester from Step 2 undergoes amidation with 2-aminoacetonitrile in the presence of potassium tert-butoxide and air to yield the final product.[4]

Synthesis of this compound

General Protocol for Mesylate Salt Formation

-

Dissolution: Dissolve momelotinib free base in a suitable organic solvent. Given the low solubility of the free base in common solvents, a mixture of solvents or heating may be required to achieve dissolution.[1]

-

Acid Addition: To the solution of momelotinib free base, add one equivalent of methanesulfonic acid, either neat or dissolved in a small amount of the reaction solvent. The addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is exothermic.

-

Precipitation/Crystallization: The this compound salt is expected to precipitate from the solution upon formation. The process can be aided by cooling the reaction mixture or by the addition of an anti-solvent.

-

Isolation: The precipitated solid is collected by filtration.

-

Washing and Drying: The collected solid should be washed with a small amount of the reaction solvent or an appropriate anti-solvent to remove any unreacted starting materials or impurities. The final product is then dried under vacuum.

Conclusion

This application note provides comprehensive and detailed protocols for the synthesis of this compound, catering to the needs of researchers and professionals in drug development. By presenting two distinct and efficient routes for the synthesis of the momelotinib free base, along with a standard procedure for its conversion to the mesylate salt, this document serves as a valuable resource for the synthesis of this important JAK inhibitor. The inclusion of quantitative data and visual workflows aims to enhance the practical application of these protocols in a laboratory setting.

References

Momelotinib Mesylate in Cell Culture: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), presents a unique dual-action mechanism.[1][2][3] By targeting the JAK-STAT pathway, momelotinib addresses the hyperinflammatory state characteristic of myeloproliferative neoplasms (MPNs).[1][2][3] Concurrently, its inhibition of ACVR1 (also known as ALK2) leads to a reduction in hepcidin levels, offering a potential solution to the anemia often associated with these disorders.[4][5][6] These application notes provide a comprehensive guide for the in vitro investigation of momelotinib mesylate, offering detailed protocols for assessing its biological effects on cancer cell lines.

Mechanism of Action

Momelotinib is an ATP-competitive small molecule inhibitor that targets key signaling pathways implicated in myelofibrosis and other cancers.[1][7]

-

JAK1/JAK2 Inhibition : Myelofibrosis is frequently driven by the hyperactivation of the JAK-STAT signaling pathway.[3] Momelotinib effectively inhibits JAK1 and JAK2, thereby reducing the phosphorylation of downstream STAT proteins.[2][8] This action leads to the suppression of pro-inflammatory cytokine production and a reduction in myeloproliferation.[1][9]

-

ACVR1 Inhibition and Hepcidin Regulation : A distinguishing feature of momelotinib is its ability to inhibit ACVR1, a key regulator of iron homeostasis.[4][5][6] Elevated levels of the inflammatory cytokine IL-6 in myelofibrosis stimulate hepcidin production via the JAK-STAT pathway. Additionally, the BMP6/ACVR1/SMAD pathway also contributes to hepcidin expression.[4][5][6] By inhibiting both of these pathways, momelotinib effectively reduces hepcidin levels.[4][5][6] Lower hepcidin allows for increased iron availability for erythropoiesis, thus addressing anemia.[4][5][6]

Below is a diagram illustrating the dual mechanism of action of momelotinib.

Data Presentation

The following tables summarize the in vitro inhibitory activity of momelotinib across various cell lines and kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Momelotinib

| Target Kinase | IC50 (nM) |